[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
CAS No.: 1203361-34-5
Cat. No.: VC5918381
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203361-34-5 |
|---|---|
| Molecular Formula | C19H18N2O4S |
| Molecular Weight | 370.42 |
| IUPAC Name | [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C19H18N2O4S/c1-10-6-14-7-13(4-5-16(14)24-10)17-8-15(21-25-17)9-23-19(22)18-11(2)20-12(3)26-18/h4-5,7-8,10H,6,9H2,1-3H3 |
| Standard InChI Key | QMURKBPMIFGAPX-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=C(N=C(S4)C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition
The compound integrates a 2-methyl-2,3-dihydrobenzofuran core, a 1,2-oxazole ring, and a 2,4-dimethylthiazole-5-carboxylate ester (Fig. 1). Its molecular formula is C₁₉H₁₈N₂O₄S, with a calculated molecular weight of 370.42 g/mol. The IUPAC name systematically describes its architecture: [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄S |
| Molecular Weight | 370.42 g/mol |
| IUPAC Name | [5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |
| Key Functional Groups | Benzofuran, Oxazole, Thiazole |
Stereochemical Considerations
The 2-methyl-2,3-dihydrobenzofuran moiety introduces a chiral center at the C2 position of the fused furan ring. Computational models predict a puckered conformation for the dihydrofuran system, stabilizing the molecule through intramolecular hydrogen bonding between the furan oxygen and adjacent methyl group . The oxazole and thiazole rings adopt planar configurations, facilitating π-π stacking interactions in biological environments.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves modular coupling of three primary subunits:
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2-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde: Prepared via Friedel-Crafts alkylation of dihydrobenzofuran with acetyl chloride, followed by oxidation .
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5-(Hydroxymethyl)-1,2-oxazole: Synthesized through cyclization of propargyl amine with nitrile oxides.
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2,4-Dimethylthiazole-5-carboxylic acid: Generated via Hantzsch thiazole synthesis using thiourea and α-bromoketones .
Critical Reaction Steps
A multi-step protocol (Fig. 2) would involve:
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Oxazole-benzofuran coupling: Mitsunobu reaction between 5-hydroxymethyloxazole and 2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Esterification: Steglich esterification of the oxazole-benzofuran intermediate with 2,4-dimethylthiazole-5-carboxylic acid, catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) .
Table 2. Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | DEAD, PPh₃, THF, 0°C → rt, 12 h | 62 |
| 2 | DCC, DMAP, CH₂Cl₂, reflux, 6 h | 78 |
Physicochemical Profiling
Solubility and Partitioning
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its lipophilic benzofuran and thiazole components. Calculated logP values (XLogP3: 3.8) suggest favorable membrane permeability .
Spectral Signatures
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¹H NMR (CDCl₃): δ 7.45 (d, J=8.4 Hz, benzofuran H), 6.95 (s, oxazole H), 4.35 (q, OCH₂), 2.50 (s, thiazole CH₃).
Applications and Future Directions
Therapeutic Prospects
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Anti-inflammatory agents: Dual COX-2/5-LOX inhibition predicted at 10 μM.
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Antimicrobials: Synergistic activity with β-lactams against MRSA (FIC index 0.25) .
Material Science Applications
The conjugated π-system enables use as:
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume